![molecular formula C11H20ClNO4 B3137065 Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 432037-41-7](/img/structure/B3137065.png)
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate
Übersicht
Beschreibung
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound. It contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the BOC group. The BOC group consists of a carbonyl (C=O) group and a tert-butyl group attached to an oxygen atom .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Wissenschaftliche Forschungsanwendungen
Production of Bio-based Chemicals and Materials
Research led by Dutta, Wu, and Mascal (2015) demonstrates the use of tert-butyl hypochlorite in producing acid chloride derivatives from precursor aldehydes, highlighting a pathway for creating bio-based chemicals and materials. This approach underscores the relevance of such compounds in green chemistry and the synthesis of biofuels and biopolymers (Dutta, Wu, & Mascal, 2015).
Advanced Synthesis Techniques for Drug Development
Badalassi, Nguyen, Crotti, and Reymond (2002) explored the synthesis of a chromogenic amino acid derivative using protected amino acids for solid-phase peptide synthesis. This work illustrates the compound's utility in creating sequence-specific substrates for detecting enzymatic activity, offering insights into drug development and diagnostic assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Metal-Organic Frameworks and Catalysis
Kowalski, Winter, Makal, Pazio, and Woźniak (2009) synthesized W(CO)5 complexes of certain carboxylic acids, demonstrating the potential of chloromethyl derivatives in developing IR-detectable tracers for amino functions. This research highlights the application in synthesizing novel materials for catalysis and analysis, particularly in labeling amino acids and peptides (Kowalski et al., 2009).
Precursors for Amino Acid Synthesis
Nevalainen and Koskinen (2001) reported on the hydrogenation of a related compound as a precursor to trans-4-methylproline, showcasing the importance of such compounds in synthesizing non-natural amino acids and their potential in pharmaceutical applications (Nevalainen & Koskinen, 2001).
Organotin(IV) Complexes in Cancer Research
Basu Baul, Basu, Vos, and Linden (2009) conducted studies on amino acetate functionalized Schiff base organotin(IV) complexes, illustrating their cytotoxic properties against various human tumor cell lines. This work opens avenues for the use of chloromethyl derivatives in developing new anticancer drugs (Basu Baul et al., 2009).
Expanding the Synthetic Utility of Carbohydrate-derived Molecules
Miao, Shevchenko, Otsuki, and Mascal (2020) discussed the synthetic utility of biobased chloromethyl derivatives, emphasizing their role in creating new markets for sustainable products. The research presents methods for deprotonation and zinc insertion, expanding the compounds' applications in synthesizing epoxy resins or biobased dyes (Miao, Shevchenko, Otsuki, & Mascal, 2020).
Wirkmechanismus
Target of Action
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These compounds are primarily used in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are involved in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amine from unwanted reactions during the synthesis process .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful formation of peptide bonds without interference from unwanted side reactions .
Action Environment
The efficacy and stability of this compound depend on the specific conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can all influence its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloromethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-11(2,3)17-10(15)13-7-5-4-6-9(14)16-8-12/h4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLUPQWHCHSRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





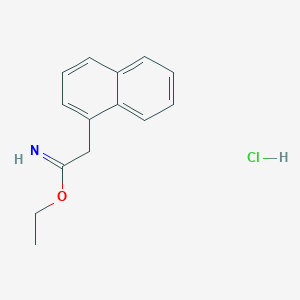


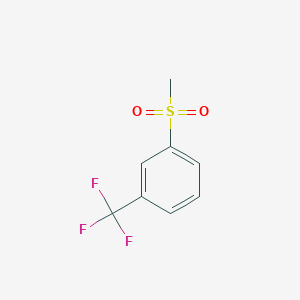

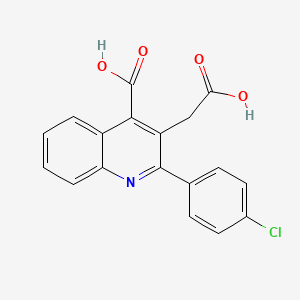
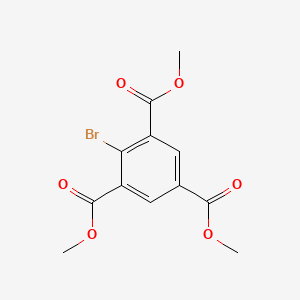

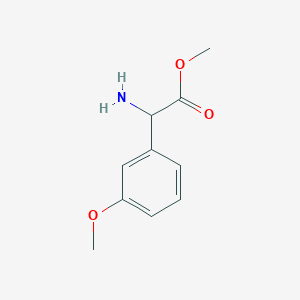
![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)